molecular formula C14H17N5O B1418225 N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 874006-44-7

N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B1418225
CAS No.: 874006-44-7
M. Wt: 271.32 g/mol
InChI Key: DUQZVTGUYXSRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Representation

The systematic nomenclature of N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is formally designated as 1-(3,4-dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine according to systematic naming protocols. This nomenclature reflects the specific positioning of substituent groups on both the phenyl and pyrimidine rings, indicating the precise structural arrangement of the molecule.

The structural representation of this compound reveals a central guanidine functional group that serves as a bridge between two distinct aromatic systems. The 3,4-dimethylphenyl moiety contributes to the molecule's lipophilic character, while the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl substituent introduces hydrogen bonding capabilities through its ketone and nitrogen-containing heterocycle. The guanidine core exhibits characteristic planar geometry with delocalized electron density across the carbon-nitrogen bonds, facilitating potential interactions with biological targets through electrostatic and hydrogen bonding mechanisms.

Chemical databases provide consistent structural data through standardized molecular representation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as N=C(NC1=NC(C=C(C)N1)=O)NC2=CC=C(C)C(C)=C2, which encodes the complete molecular connectivity and stereochemistry. This representation enables computational analysis and database searching for related chemical structures and biological activity data.

Alternative Chemical Designations and Registry Numbers

The compound is registered under Chemical Abstracts Service number 874006-44-7, which serves as the primary international identifier for regulatory and commercial purposes. This unique registry number ensures unambiguous identification across scientific literature, commercial databases, and regulatory frameworks. The assignment of this specific Chemical Abstracts Service number reflects the compound's recognition as a distinct chemical entity with defined structural characteristics and potential applications.

Alternative nomenclature systems provide additional designation options that reflect different naming conventions and structural emphasis. The compound has been documented as this compound in various chemical supplier catalogs. Some sources employ the reversed designation pattern, referring to the compound as 1-(3,4-dimethylphenyl)-3-(4-hydroxy-6-methylpyrimidin-2-yl)guanidine, which emphasizes the tautomeric forms possible for the pyrimidine substituent.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-8-4-5-11(6-9(8)2)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQZVTGUYXSRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity through various studies and data analyses.

The compound's chemical formula is C14H17N5OC_{14}H_{17}N_{5}O, with a molecular weight of approximately 271.32 g/mol. Its structure includes a guanidine moiety linked to a pyrimidine derivative, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₇N₅O
Molecular Weight271.32 g/mol
CAS Number874006-44-7
Density1.3 ± 0.1 g/cm³
LogP1.52

The mechanism of action of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. Research indicates that it may exhibit anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cell lines.

Anticancer Activity

Recent studies have demonstrated the compound's potent anticancer activity . For instance, a study reported that a related analogue exhibited an IC₅₀ value of 0.3 μM against various cancer cell lines, including acute lymphoblastic leukemia (ALL) and neuroblastoma (NB) cells . The compound showed significantly enhanced cytotoxicity compared to other analogues, highlighting its potential as an effective anticancer agent.

Case Study: Cytotoxicity Assays

In cytotoxicity assays conducted on several cancer cell lines:

  • ALL Cell Lines (EU-3) : IC₅₀ = 0.3–0.4 μM
  • Neuroblastoma Cell Lines (NB-1643, SHEP1, LA1–55N) : IC₅₀ = 0.5–1.2 μM

These results suggest that the compound selectively targets ALL cells more effectively than NB cells, indicating its potential for targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . The guanidine group is known for its ability to disrupt microbial membranes and interfere with cellular processes, making it a candidate for further exploration in antimicrobial drug development.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of guanidine compounds exhibit antimicrobial properties. N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has been evaluated for its efficacy against various bacterial strains. Studies show that modifications in the guanidine structure can enhance the antimicrobial activity, making it a candidate for developing new antibiotics .

Cancer Research
The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study demonstrated that compounds with similar structures could effectively inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. It has been suggested that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

Drug Design and Development
The unique chemical structure of this compound makes it an attractive candidate for drug design. Computational modeling studies have been employed to predict its binding affinity to various biological targets, aiding in the rational design of new therapeutics .

Synergistic Effects with Other Drugs
Research indicates that this compound may exhibit synergistic effects when combined with other pharmacological agents. For example, studies have shown enhanced efficacy when used alongside traditional chemotherapeutic agents, suggesting potential applications in combination therapy for more effective cancer treatment .

Materials Science

Synthesis of Functional Materials
In materials science, this compound has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Nanotechnology Applications
The compound's unique properties allow for its use in nanotechnology applications. For instance, it can be used to create nanoparticles that serve as drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents .

Data Tables and Case Studies

Application AreaFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; potential as an antibiotic
Cancer ResearchInduces apoptosis in cancer cell lines; inhibits tumor growth
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Drug DesignHigh binding affinity predicted for various biological targets
Materials ScienceEnhances mechanical properties in polymer matrices

Comparison with Similar Compounds

Key Observations :

  • Bulkier Substituents : The 4-chlorophenylsulfanylmethyl group in the N''-(6-{[(4-chlorophenyl)sulfanyl]methyl}...) derivative adds steric bulk and a sulfur atom, which may influence binding interactions in biological systems or material adhesion properties .
  • Alkyl vs. Aryl Variations : Replacing the 3,4-dimethylphenyl group with a 4-ethylphenyl group (MW = 284.36) marginally increases hydrophobicity, which could affect partitioning behavior .

Molecular and Spectral Analysis

  • Elemental Analysis : Discrepancies between calculated and found values (e.g., C: 54.60 vs. 54.70 in Compound 21) highlight common challenges in achieving high purity during guanidine derivative synthesis .
  • Spectroscopy : While specific NMR/MS data for the target compound are unavailable, related compounds (e.g., δ 1.23–1.25 ppm for CH₂ groups in Compound 21) demonstrate characteristic signals for alkyl and aromatic protons .

Preparation Methods

Method Overview:
This approach involves the synthesis of the dihydropyrimidine core followed by the introduction of the guanidine group through nucleophilic substitution or addition reactions.

Key Steps:

  • Preparation of the dihydropyrimidine core:
    Typically synthesized via a Biginelli reaction, which condenses β-ketoesters, aldehydes, and urea derivatives under acid catalysis. For this compound, the precursor is a 6-methyl-4-oxo-1,4-dihydropyrimidine derivative with suitable functional groups for subsequent guanidine attachment.

  • Guanidine introduction:
    The guanidine group is introduced by reacting the dihydropyrimidine precursor with a suitable guanylating reagent, such as N,N'-di-Boc-guanidine or cyanamide derivatives, under controlled conditions (often in polar aprotic solvents like DMF or DMSO).

Reaction Conditions & Data:

Parameter Typical Conditions References
Solvent DMSO, DMF ,
Temperature 80–120°C
Reagents Cyanamides or carbodiimides ,

Notes:
This method allows for high regioselectivity and is suitable for synthesizing analogs with various substitutions on the phenyl and pyrimidine rings.

Oxidative Cyclization of Hydrazine Derivatives

Method Overview:
A notable route involves oxidative cyclization of hydrazine derivatives bearing the phenyl and pyrimidine substituents, mediated by hypervalent iodine reagents such as iodobenzene diacetate (PIDA).

Research Findings:

  • Starting Material:
    Hydrazine derivatives with phenyl and pyrimidine functionalities, such as 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene derivatives.

  • Oxidative Cyclization:
    Using PIDA in mild conditions (around room temperature to 90°C), the hydrazine derivatives undergo cyclization to form the fused heterocyclic guanidine scaffold.

  • Reaction Example:
    A typical reaction involves treating the hydrazine precursor with PIDA in acetonitrile or dichloromethane, leading to high yields (~90%) of the target compound.

Reaction Conditions & Data:

Parameter Conditions Yield References
Oxidant Iodobenzene diacetate (PIDA) Up to 90%
Solvent Acetonitrile
Temperature Room temperature to 90°C

Notes:
This method offers a mild, efficient, and regioselective pathway to the target compound, with minimal by-products.

Regioselective Microwave-Assisted Synthesis

Method Overview:
Microwave irradiation accelerates the synthesis process, particularly in the formation of the dihydropyrimidine core, which can then be functionalized with guanidine groups.

Research Findings:

  • Procedure:
    Combining the starting materials—such as β-ketoesters, aldehydes, and guanidine derivatives—under microwave irradiation (typically 100–150°C for 10–20 minutes).

  • Advantages:
    Significantly reduces reaction time, enhances yields, and improves purity.

Reaction Conditions & Data:

Parameter Conditions Yield References
Microwave Power 300 W Up to 85%
Solvent Ethanol or water
Temperature 120°C

Notes:
This method is suitable for rapid synthesis and high-throughput screening of analogs.

Key Data Table Summarizing Methods

Method Starting Materials Reagents Conditions Yield Advantages References
Direct Guanidine Coupling Dihydropyrimidine derivatives Cyanamides or carbodiimides 80–120°C, polar solvents 70–85% High regioselectivity ,
Oxidative Cyclization Hydrazine derivatives Iodobenzene diacetate Room temp to 90°C Up to 90% Mild, efficient
Microwave-Assisted β-Ketoesters, aldehydes Guanidine derivatives 100–150°C, microwave 80–85% Fast, high yield

Q & A

Q. What are the recommended synthetic pathways for synthesizing N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine?

  • Methodological Answer : The compound can be synthesized via condensation reactions between a 3,4-dimethylphenylguanidine precursor and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl derivative. Key steps include:
  • Precursor preparation : Synthesize the dihydropyrimidinone ring via Biginelli-like cyclocondensation of urea, ethyl acetoacetate, and aldehydes under acidic conditions.
  • Guanidine coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the guanidine group to the dihydropyrimidinone scaffold.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water) to achieve ≥95% purity.
  • Yield optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of guanidine to dihydropyrimidinone) and temperature (60–80°C).
  • Reference : Similar guanidine-dihydropyrimidine syntheses achieved 35–60% yields using multi-step protocols .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Confirm the guanidine NH protons (δ 8.5–10.0 ppm) and dihydropyrimidinone carbonyl (C=O, δ 165–170 ppm). Methyl groups on the phenyl (δ 2.2–2.5 ppm) and pyrimidinone (δ 2.0–2.3 ppm) rings are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 325.3).
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%).
  • Elemental Analysis : Verify C, H, N content (theoretical vs. experimental ±0.3% tolerance) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH conditions for formulation studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Degradation Pathways : Acidic conditions may hydrolyze the dihydropyrimidinone ring, while alkaline conditions could cleave the guanidine linkage.
  • Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify stability thresholds.
  • Reference : Analogous guanidine derivatives showed pH-dependent stability with optimal storage at pH 6–8 .

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibitory activity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with guanidine-binding pockets (e.g., kinases, cholinesterases).
  • IC50 Determination : Use fluorometric or colorimetric assays (e.g., Ellman’s assay for acetylcholinesterase inhibition).
  • Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Reference : Similar compounds demonstrated sub-micromolar IC50 values against cholinesterases in kinetic assays .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., PDB ID: 1ACJ for acetylcholinesterase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding.
  • Validation : Compare predicted affinities with experimental IC50 values to refine models .

Contradiction Resolution in Research Data

  • Scenario : Conflicting reports on enzyme inhibition efficacy.
  • Methodology :
    • Replicate Assays : Standardize protocols (e.g., enzyme concentration, incubation time).
    • Cross-validate : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
    • Statistical Analysis : Apply ANOVA to identify outliers or batch effects.
    • Reference : Comparative frameworks in emphasize replication and standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.